molecular formula C16H13N3O2 B2396560 2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid CAS No. 1267439-54-2

2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid

Cat. No.: B2396560
CAS No.: 1267439-54-2
M. Wt: 279.299
InChI Key: QCEVJEHMLDUGLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

This method is highly efficient and yields the desired triazole ring structure . The reaction conditions often include the use of copper(I) catalysts and can be carried out at room temperature .

Industrial Production Methods

. The scalability of this method makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the triazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets . This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1,5-diphenyltriazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-15(21)11-14-16(12-7-3-1-4-8-12)19(18-17-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEVJEHMLDUGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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